REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[C:7]([NH:9][CH2:10][CH3:11])[CH:8]=1)#[N:2].Cl.[CH2:13]([OH:16])[CH2:14][CH3:15]>>[CH2:10]([NH:9][C:7]1[CH:8]=[C:3]([C:1](=[NH:2])[O:16][CH2:13][CH2:14][CH3:15])[CH:4]=[N:5][CH:6]=1)[CH3:11]
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Name
|
|
Quantity
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380 mg
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Type
|
reactant
|
Smiles
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C(#N)C=1C=NC=C(C1)NCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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40 mL
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Type
|
reactant
|
Smiles
|
C(CC)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling for 30 minutes
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Duration
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30 min
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted with chloroform (50 ml×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)NC=1C=C(C=NC1)C(OCCC)=N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |